molecular formula C24H29N3O2S B12344166 N-(4,5-dimethyl-3-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiophen-2-yl)furan-2-carboxamide

N-(4,5-dimethyl-3-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiophen-2-yl)furan-2-carboxamide

Cat. No.: B12344166
M. Wt: 423.6 g/mol
InChI Key: QPMRIGGEHMPDDV-UHFFFAOYSA-N
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Description

N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their coupling with the piperazine derivative. Key steps include:

    Formation of the Thiophene Intermediate: This involves the reaction of 4,5-dimethylthiophene with appropriate reagents under controlled conditions.

    Synthesis of the Furan Intermediate: This step includes the preparation of furan-2-carboxylic acid, which is then activated for coupling.

    Coupling Reaction: The thiophene and furan intermediates are coupled with 4-methylphenyl and 4-methylpiperazine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene or furan derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiophene or furan derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a bioactive molecule.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE: shares structural similarities with other thiophene and furan derivatives, as well as compounds containing piperazine moieties.

Uniqueness

  • The unique combination of thiophene, furan, and piperazine in this compound distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H29N3O2S/c1-16-7-9-19(10-8-16)22(27-13-11-26(4)12-14-27)21-17(2)18(3)30-24(21)25-23(28)20-6-5-15-29-20/h5-10,15,22H,11-14H2,1-4H3,(H,25,28)

InChI Key

QPMRIGGEHMPDDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)N4CCN(CC4)C

Origin of Product

United States

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